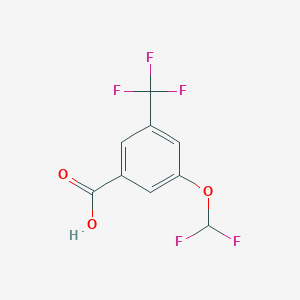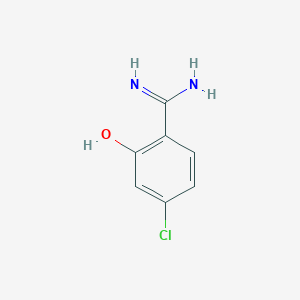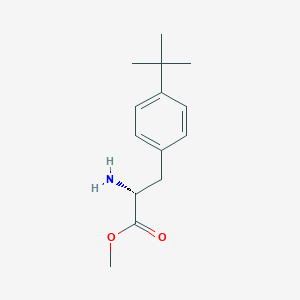
Methyl (R)-2-amino-3-(4-(tert-butyl)phenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-2-amino-3-(4-(tert-butyl)phenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a methyl ester group, and a tert-butyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(4-(tert-butyl)phenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-phenylpropanoic acid and tert-butyl bromide.
Esterification: The carboxylic acid group of ®-2-amino-3-phenylpropanoic acid is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.
Substitution Reaction: The tert-butyl group is introduced via a nucleophilic substitution reaction using tert-butyl bromide and a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of Methyl ®-2-amino-3-(4-(tert-butyl)phenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the amino acid derivative, resulting in a more sustainable and scalable production method .
化学反応の分析
Types of Reactions
Methyl ®-2-amino-3-(4-(tert-butyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tert-butyl bromide and potassium carbonate in DMF.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
科学的研究の応用
Methyl ®-2-amino-3-(4-(tert-butyl)phenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including peptides and peptidomimetics.
Biological Studies: It is employed in studies investigating the structure-activity relationships of amino acid derivatives and their biological activities.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of Methyl ®-2-amino-3-(4-(tert-butyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the tert-butyl group enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
Methyl ®-2-amino-3-phenylpropanoate: Lacks the tert-butyl group, resulting in different chemical and biological properties.
Ethyl ®-2-amino-3-(4-(tert-butyl)phenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl ®-2-amino-3-(4-methylphenyl)propanoate: Contains a methyl group instead of a tert-butyl group on the phenyl ring.
Uniqueness
Methyl ®-2-amino-3-(4-(tert-butyl)phenyl)propanoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties. This structural feature enhances its potential as a selective modulator of biological targets, distinguishing it from other similar compounds.
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8,12H,9,15H2,1-4H3/t12-/m1/s1 |
InChIキー |
UJWHJQXDARGAAH-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)OC)N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13561971.png)


![5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13561980.png)
![tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13561985.png)

![Methyl3-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13561998.png)
![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate](/img/structure/B13562015.png)
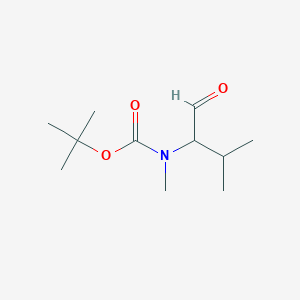
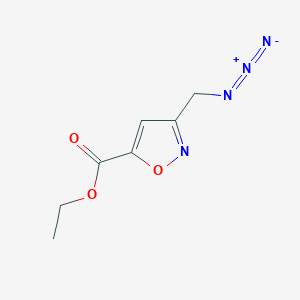
![3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B13562020.png)
